5,6-Dimethoxy-1H-benzotriazole
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Overview
Description
5,6-Dimethoxy-1H-benzotriazole: is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their stability and versatility in various chemical reactions The compound has a molecular formula of C8H9N3O2 and a molecular weight of 17918 g/mol
Mechanism of Action
Target of Action
Benzotriazole derivatives, in general, have been found to exhibit a broad range of biological activity
Mode of Action
Benzotriazoles are known to interact with their targets through various mechanisms, often involving the formation of complexes with metal ions . More research is required to elucidate the exact mode of action of 5,6-Dimethoxy-1H-benzotriazole.
Biochemical Pathways
Benzotriazoles have been found to be involved in a variety of biochemical processes
Result of Action
Benzotriazoles are known to exhibit a wide range of biological activities, including antimicrobial, antioxidative, antitubercular, antiviral, and anti-inflammatory effects
Action Environment
It is known that benzotriazoles are robust against conventional biological wastewater treatment, suggesting that they may be stable in various environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1H-benzotriazole typically involves the reaction of 5,6-dimethoxybenzene-1,2-diamine with nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes cyclization to form the benzotriazole ring. The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium salt and facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzotriazole ring can be reduced to form dihydrobenzotriazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5,6-Dimethoxy-1H-benzotriazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer and antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for further drug development.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and UV stabilizer. Its stability and reactivity make it suitable for use in coatings, plastics, and other materials.
Comparison with Similar Compounds
- 5,6-Dimethyl-1H-benzotriazole
- 5,6-Diiodo-1H-benzotriazole
- 4,5,6,7-Tetrabromo-1H-benzotriazole
Comparison:
- 5,6-Dimethyl-1H-benzotriazole: Similar in structure but with methyl groups instead of methoxy groups. It has different reactivity and applications.
- 5,6-Diiodo-1H-benzotriazole: Contains iodine atoms, which significantly alter its chemical properties and biological activity.
- 4,5,6,7-Tetrabromo-1H-benzotriazole: Highly brominated derivative with distinct applications, particularly as a protein kinase inhibitor.
Uniqueness: 5,6-Dimethoxy-1H-benzotriazole is unique due to the presence of methoxy groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5,6-dimethoxy-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-12-7-3-5-6(10-11-9-5)4-8(7)13-2/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOWCTGCDBYSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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